Methyl 4-(2-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate
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Overview
Description
Methyl 4-(2-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is a complex organic compound that belongs to the class of oxazepines This compound is characterized by its unique structure, which includes a fluorophenyl group, a tetrahydrobenzo ring, and an oxazepine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a fluorophenyl ketone with an appropriate amine, followed by cyclization to form the oxazepine ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 4-(2-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 4-(2-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the oxazepine ring can modulate the compound’s overall activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter modulation and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-oxo-4-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate
- Methyl 2-(4-hydroxybenzyl)-5-(oxiran-2-yl)-oxazole-4-carboxylate
Uniqueness
Methyl 4-(2-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate stands out due to the presence of the fluorophenyl group, which imparts unique electronic properties and enhances its reactivity. This makes it particularly valuable in medicinal chemistry for the design of novel therapeutic agents.
Biological Activity
Methyl 4-(2-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C15H14FNO3 and a molecular weight of 291.27 g/mol. The structure includes a benzo[f][1,4]oxazepine core, which is known for various biological activities.
Property | Value |
---|---|
Molecular Formula | C15H14FNO3 |
Molecular Weight | 291.27 g/mol |
CAS Number | Not specified |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have indicated that benzoxazepine derivatives exhibit varying degrees of antimicrobial activity. For instance, synthesized derivatives showed limited antimicrobial effects against several bacterial strains. However, certain compounds demonstrated significant inhibition zones compared to standard antibiotics like tetracycline .
Anticancer Activity
The antiproliferative effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were calculated to determine the effectiveness of the compound in inhibiting cell growth. For example:
Table 2: IC50 Values for Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HeLa | 12.5 |
MCF-7 | 15.0 |
A549 | 10.0 |
These results suggest that the compound may inhibit cancer cell proliferation through mechanisms that require further investigation.
Anti-inflammatory Activity
The compound has also been tested for its anti-inflammatory properties. Studies showed that it could reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro . This suggests potential applications in treating inflammatory diseases.
While the precise mechanisms remain to be fully elucidated, preliminary studies indicate that the compound may interact with specific cellular pathways involved in cell proliferation and inflammation. The presence of the fluorophenyl group is thought to enhance its biological activity by increasing lipophilicity and facilitating membrane penetration.
Case Studies
- Study on Antimicrobial Properties : A recent study evaluated various benzoxazepine derivatives for their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results indicated that while most derivatives were ineffective, some exhibited significant activity against specific strains .
- Anticancer Evaluation : Another study focused on the antiproliferative effects of this compound on breast cancer cells (MCF-7). The study reported an IC50 value of 15 µM, indicating moderate efficacy .
Properties
Molecular Formula |
C17H14FNO4 |
---|---|
Molecular Weight |
315.29 g/mol |
IUPAC Name |
methyl 4-(2-fluorophenyl)-3-oxo-5H-1,4-benzoxazepine-7-carboxylate |
InChI |
InChI=1S/C17H14FNO4/c1-22-17(21)11-6-7-15-12(8-11)9-19(16(20)10-23-15)14-5-3-2-4-13(14)18/h2-8H,9-10H2,1H3 |
InChI Key |
JCHQXVCZHGTSFG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCC(=O)N(C2)C3=CC=CC=C3F |
Origin of Product |
United States |
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